molecular formula C8H13N3OS B13475961 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine

Cat. No.: B13475961
M. Wt: 199.28 g/mol
InChI Key: NVXQITFVAHJSHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves specific synthetic routes and reaction conditions. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone derivative .

Scientific Research Applications

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial agent. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in the inflammatory response.

Comparison with Similar Compounds

5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine can be compared with similar compounds such as 5,6-diethyl-3-(methylsulfanyl)-1,2,4-triazine. While both compounds share a similar core structure, the presence of the methanesulfinyl group in this compound imparts unique properties that differentiate it from its analogs. For example, the methanesulfinyl group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

5,6-diethyl-3-methylsulfinyl-1,2,4-triazine

InChI

InChI=1S/C8H13N3OS/c1-4-6-7(5-2)10-11-8(9-6)13(3)12/h4-5H2,1-3H3

InChI Key

NVXQITFVAHJSHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC(=N1)S(=O)C)CC

Origin of Product

United States

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